1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H15Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-ethylphenyl group is attached via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene typically involves a multi-step process. One common method is the bromination of 4-[2-(4-ethylphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium or platinum catalyst
Major Products
Substitution: Formation of 1-hydroxy-4-[2-(4-ethylphenyl)ethenyl]benzene, 1-amino-4-[2-(4-ethylphenyl)ethenyl]benzene, etc.
Oxidation: Formation of 1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzaldehyde or 1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzoic acid.
Reduction: Formation of 1-bromo-4-[2-(4-ethylphenyl)ethyl]benzene
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethenyl linkage play crucial roles in its reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethynyl linkage.
1-Bromo-4-ethenylbenzene: Similar structure but without the 4-ethylphenyl group
Uniqueness
1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-ethylphenyl group attached via an ethenyl linkage. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62856-32-0 |
---|---|
Molekularformel |
C16H15Br |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-ethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H15Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h3-12H,2H2,1H3 |
InChI-Schlüssel |
BARFWZAYVCAVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.